molecular formula C14H14N2O3 B12547397 Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- CAS No. 142599-41-5

Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)-

Cat. No.: B12547397
CAS No.: 142599-41-5
M. Wt: 258.27 g/mol
InChI Key: YSRIXDTZVKGYKM-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- is an organic compound with the molecular formula C14H14N2O3. It is also known by other names such as 4-Methoxy-N-(4-nitrobenzyl)aniline. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, making it a derivative of benzenemethanamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- typically involves the reaction of 4-methoxybenzylamine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

142599-41-5

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitroaniline

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-9,15H,10H2,1H3

InChI Key

YSRIXDTZVKGYKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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